Ethyl 3-(2-bromo-4-(trifluoromethyl)phenyl)-3-hydroxypropanoate

Lipophilicity Physicochemical property ADME prediction

Ethyl 3-(2-bromo-4-(trifluoromethyl)phenyl)-3-hydroxypropanoate (CAS 2734779-14-5) is a β-hydroxy ester featuring a phenyl ring substituted with bromine at the ortho (C2) position and trifluoromethyl (–CF₃) at the para (C4) position. With molecular formula C₁₂H₁₂BrF₃O₃ and molecular weight 341.12 g/mol, this compound belongs to a class of multifunctional aromatic building blocks widely employed as intermediates in medicinal chemistry and organic synthesis.

Molecular Formula C12H12BrF3O3
Molecular Weight 341.12 g/mol
Cat. No. B14030518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(2-bromo-4-(trifluoromethyl)phenyl)-3-hydroxypropanoate
Molecular FormulaC12H12BrF3O3
Molecular Weight341.12 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(C1=C(C=C(C=C1)C(F)(F)F)Br)O
InChIInChI=1S/C12H12BrF3O3/c1-2-19-11(18)6-10(17)8-4-3-7(5-9(8)13)12(14,15)16/h3-5,10,17H,2,6H2,1H3
InChIKeyDCLLRZZQLSLDAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(2-Bromo-4-(Trifluoromethyl)phenyl)-3-Hydroxypropanoate: A Positionally Defined β-Hydroxy Ester Building Block for Medicinal Chemistry


Ethyl 3-(2-bromo-4-(trifluoromethyl)phenyl)-3-hydroxypropanoate (CAS 2734779-14-5) is a β-hydroxy ester featuring a phenyl ring substituted with bromine at the ortho (C2) position and trifluoromethyl (–CF₃) at the para (C4) position [1]. With molecular formula C₁₂H₁₂BrF₃O₃ and molecular weight 341.12 g/mol, this compound belongs to a class of multifunctional aromatic building blocks widely employed as intermediates in medicinal chemistry and organic synthesis . Its computed physicochemical profile includes XLogP3 = 2.8, topological polar surface area (TPSA) = 46.5 Ų, one hydrogen bond donor, and six hydrogen bond acceptors [1]. The compound is commercially available at ≥95% purity from multiple global suppliers, with pricing and lead times that vary substantially across positional isomers—a critical factor for procurement decisions in lead optimization and library synthesis programs.

Why Positional Isomers of Bromo-Trifluoromethyl β-Hydroxy Esters Cannot Be Interchanged in Drug Discovery Pipelines


Positional isomerism on the phenyl ring of bromo-trifluoromethyl β-hydroxy esters produces compounds with identical molecular formulae (C₁₂H₁₂BrF₃O₃, MW 341.12) but distinct three-dimensional electronic and steric profiles that are non-interchangeable in structure–activity relationships (SAR). The ortho-bromo/para-CF₃ substitution pattern of the target compound places the electron-withdrawing trifluoromethyl group in direct resonance conjugation with the point of attachment of the hydroxypropanoate side chain, while the ortho-bromine imposes steric congestion that influences both conformational preferences and the reactivity of the adjacent hydroxyl-bearing carbon [1]. Relocating the CF₃ group to the meta (C3 or C5) position alters both the magnitude and direction of the dipole moment across the aromatic ring, changes the compound's lipophilicity (predicted logP shifts from 2.8 to as high as 3.2), and modifies the electronic activation or deactivation of the bromine toward cross-coupling reactions [2]. In lead optimization, such differences can translate into altered binding poses, metabolic stability, and off-target profiles—making generic substitution of one positional isomer for another scientifically indefensible without explicit comparative data.

Quantitative Comparator Evidence: Ethyl 3-(2-Bromo-4-(Trifluoromethyl)phenyl)-3-Hydroxypropanoate vs. Closest Positional Isomers


Lipophilicity (XLogP3) Comparison: 2-Br-4-CF₃ vs. 2-Br-5-CF₃ vs. 4-Br-3-CF₃ Positional Isomers

The target compound (2-bromo-4-CF₃ isomer) exhibits a computed XLogP3 of 2.8 [1]. The 4-bromo-3-CF₃ positional isomer (CAS 2755722-38-2) also registers XLogP3 = 2.8, indicating comparable lipophilicity when CF₃ and Br occupy adjacent positions . In contrast, the 2-bromo-5-CF₃ isomer (CAS 2755721-05-0) has a predicted logP of approximately 3.2—a difference of +0.4 log units . This ~0.4 logP increment corresponds to roughly a 2.5-fold increase in octanol/water partition coefficient, which can meaningfully affect membrane permeability, plasma protein binding, and metabolic clearance in the context of drug-like candidates.

Lipophilicity Physicochemical property ADME prediction

Commercial Availability and Procurement Cost Comparison Across Four Positional Isomers

The target compound (2-Br-4-CF₃ isomer) is listed at $130/1g, $460/5g, and $790/10g from Combi-Blocks (lead time: 2–4 weeks, purity ≥95%) . On the Chinese domestic market, a supplier on ChemicalBook offers the same compound at 795 CNY/1g and 2,388 CNY/5g . By comparison, the 2-bromo-3-CF₃ isomer (CAS 2755724-73-1) is offered at 2,679 CNY/1g and 8,046 CNY/5g through Aobchem —representing a cost premium of approximately 3.4× per gram relative to the target compound on the same market. The 2-bromo-5-CF₃ isomer is listed at 3,574 CNY/5g . The 4-bromo-3-CF₃ isomer (CAS 2755722-38-2) is available through Shaoyuan but pricing requires inquiry . The target compound thus offers the most favorable price-per-gram among comparators with published pricing.

Procurement cost Commercial availability Supply chain

Substituent Electronic Effects: Ortho-Br / Para-CF₃ Pattern and Implications for Site-Selective Cross-Coupling Reactivity

The 2-bromo-4-CF₃ substitution pattern places the bromine leaving group under the combined electronic influence of an ortho-positioned electron-withdrawing trifluoromethyl group (σₚ for CF₃ ≈ +0.54) and the electron-withdrawing inductive effect of the adjacent ester-bearing side chain. In dihalogenated trifluoromethyl-benzene derivatives, site-selective Suzuki–Miyaura cross-coupling reactions proceed with excellent site-selectivities governed by steric and electronic parameters, enabling the sequential construction of biaryl and teraryl scaffolds [1]. The ortho-bromine in the target compound is electronically activated toward oxidative addition with Pd(0) catalysts by the para-CF₃ group (which withdraws electron density via resonance), yet it is simultaneously sterically shielded by the adjacent β-hydroxypropanoate side chain. This steric-electronic balance is distinct from the 2-bromo-5-CF₃ isomer, where the meta-CF₃ group exerts primarily inductive withdrawal without direct resonance conjugation, and from the 4-bromo-3-CF₃ isomer, where the bromine is para to the side chain attachment point and ortho to the CF₃ group—creating a different leaving-group reactivity profile [2]. No direct comparative kinetic study was identified for these specific β-hydroxy ester positional isomers; the evidence is class-level inference from documented reactivity of structurally analogous dihalogenated CF₃-benzenes.

Cross-coupling Site-selectivity Electronic effects

Topological Polar Surface Area (TPSA) and Hydrogen Bonding Capacity Across the Isomer Series

The target compound has a computed TPSA of 46.5 Ų, with 1 hydrogen bond donor (the β-OH group) and 6 hydrogen bond acceptors (ester carbonyl, hydroxyl oxygen, and fluorine atoms of CF₃) [1]. The 4-bromo-3-CF₃ isomer shares an identical TPSA of 46.5 Ų , as expected for positional isomers with identical functional group composition. The 2-bromo-3-CF₃ isomer is described as a light-yellow liquid at ambient temperature , while the physical state of the target compound is not uniformly specified across vendors—suggesting potential batch-to-batch or supplier-dependent variability that should be confirmed prior to procurement. All isomers in this series share the same hydrogen bond donor/acceptor counts (1 HBD, 6 HBA), meaning differentiation in permeability or solubility must arise from the three-dimensional presentation of these groups, which is influenced by the positional arrangement of Br and CF₃ substituents on the phenyl ring.

Polar surface area Membrane permeability Drug-likeness

Evidence-Backed Application Scenarios for Ethyl 3-(2-Bromo-4-(Trifluoromethyl)phenyl)-3-Hydroxypropanoate in Medicinal Chemistry and Chemical Biology


Lead Optimization Campaigns Requiring Controlled Lipophilicity (XLogP3 = 2.8) in the CF₃-Aryl Chemical Space

For medicinal chemistry programs optimizing CNS-penetrant or orally bioavailable leads, the target compound's XLogP3 of 2.8 positions it favorably within the typical drug-like lipophilicity range (LogP 1–4). Compared to the more lipophilic 2-bromo-5-CF₃ isomer (predicted logP ≈ 3.2, ΔlogP ≈ +0.4), the target compound offers a lower lipophilicity starting point that may reduce the risk of lipophilicity-driven off-target binding, CYP inhibition, and rapid metabolic clearance—all common liabilities encountered when LogP exceeds 3.0 [1]. This makes it a strategically preferable building block for fragment elaboration or scaffold-hopping exercises where maintaining balanced physicochemical properties is critical. Users should note that the 4-bromo-3-CF₃ isomer shares an identical XLogP3 of 2.8 and may serve as an alternative when ortho-substitution at the coupling site is not required .

Cost-Efficient Library Synthesis: 3.4× Budget Advantage Over the 2-Br-3-CF₃ Isomer

Research groups synthesizing focused libraries of β-hydroxy ester derivatives for SAR exploration should prioritize the target compound based on procurement economics. At $130/1g (Combi-Blocks) or 795 CNY/1g (domestic Chinese suppliers), the target compound costs approximately 3.4× less per gram than its 2-bromo-3-CF₃ isomer (2,679 CNY/1g) [1]. For a typical library synthesis requiring 5–10 g of starting material, this translates to savings of ~$1,300–$2,600 per campaign when selecting the target over the 2-Br-3-CF₃ isomer—resources that can be reallocated to additional analogs or downstream biological assays. The target is also cost-competitive with the 2-Br-5-CF₃ isomer (~715 CNY/1g) while offering a more favorable (lower) logP for drug-like property optimization.

Iterative Suzuki–Miyaura Cross-Coupling Strategies Exploiting Ortho-Br / Para-CF₃ Site-Selectivity

The 2-bromo-4-CF₃ substitution pattern is well-suited for iterative Pd-catalyzed cross-coupling sequences where site-selectivity is paramount. Published work on structurally analogous dihalogenated trifluoromethyl-benzenes demonstrates that the combination of steric and electronic parameters governs the chemoselectivity of oxidative addition, enabling sequential C–C bond formation with excellent site-selectivity [1]. The para-CF₃ group's strong resonance electron withdrawal (σₚ ≈ +0.54) electronically activates the ortho-bromine toward Pd(0) insertion, while steric congestion from the adjacent β-hydroxypropanoate side chain may suppress undesired homocoupling or double-coupling side reactions. This electronic-steric profile differentiates the target from the 2-bromo-5-CF₃ isomer (meta-CF₃, σₘ ≈ +0.43, weaker activation) and the 4-bromo-3-CF₃ isomer (bromine para to the side chain, different steric environment) . Users should exercise caution: no direct comparative kinetic data were identified for these specific β-hydroxy esters, and reactivity predictions are class-level inferences that require experimental validation under the specific coupling conditions employed.

Chiral β-Hydroxy Ester Intermediate for Asymmetric Synthesis of Trifluoromethylated Bioactive Scaffolds

The β-hydroxy ester motif in the target compound presents a chiral center at the hydroxyl-bearing carbon (C3 of the propanoate), making it a potential precursor for enantioselective synthesis of trifluoromethylated pharmaceuticals and agrochemicals. The Reformatsky reaction—a standard method for synthesizing β-hydroxy esters via zinc-mediated addition of α-halo esters to aldehydes—can be conducted under asymmetric conditions to yield enantioenriched products [1]. The target compound's specific 2-bromo-4-CF₃-phenyl substitution pattern would derive from 2-bromo-4-(trifluoromethyl)benzaldehyde as the aldehyde component, which is commercially available at low cost ($29/1g from AKSci) . The combination of an inexpensive aldehyde precursor, the β-hydroxy ester's synthetic versatility (oxidation to β-keto ester, dehydration to α,β-unsaturated ester, or Mitsunobu inversion), and the favorable procurement cost of the final building block make this compound a practical entry point for synthesizing chiral CF₃-containing drug candidates.

Quote Request

Request a Quote for Ethyl 3-(2-bromo-4-(trifluoromethyl)phenyl)-3-hydroxypropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.